![molecular formula C12H18FN3O2S B1461419 (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine CAS No. 1018552-82-3](/img/structure/B1461419.png)
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C12H18FN3O2S . The structure of the compound includes a piperazine ring where the nitrogen ring atom carries an aryl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.36 g/mol . Other physical and chemical properties like density, melting point, boiling point, etc., are not detailed in the search results.Scientific Research Applications
Anticancer Research
The presence of the piperazine ring and sulfonyl group in this compound suggests potential applications in anticancer research. Piperazine derivatives have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis . The sulfonyl group can enhance the solubility and bioavailability of pharmacological agents, making them more effective in targeting cancer cells.
Antidepressant Development
Compounds with a piperazine moiety have been associated with antidepressant effects. The structural similarity of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)ethyl)amine to known antidepressants suggests it could be a candidate for the development of new antidepressant drugs .
Antimicrobial Agents
The sulfonyl and amino groups are commonly found in antimicrobial agents. This compound could be utilized in the synthesis of new antimicrobial drugs that target a variety of bacterial and viral pathogens .
Antifungal Applications
Similar to its potential as an antimicrobial agent, this compound’s structural features may make it useful in the development of antifungal medications. The efficacy of such drugs could be enhanced by the compound’s ability to interact with fungal cell membranes or enzymes .
Antiparasitic Treatments
Piperazine derivatives are well-known for their antiparasitic properties. This compound could be explored for its potential to treat parasitic infections, possibly offering a new avenue for antiparasitic drug development .
Neurodegenerative Disease Research
The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research into (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)ethyl)amine could lead to new insights or treatments for these conditions .
Mechanism of Action
Target of Action
The primary targets of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been found to be more selective towards ENT2 than ENT1 .
Mode of Action
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine interacts with its targets, the ENTs, by inhibiting their function. It acts as a novel inhibitor of ENTs . The compound’s interaction with its targets leads to changes in the transport of nucleosides across the cell membrane.
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal flow of nucleosides in and out of cells. This can have downstream effects on various cellular processes, including nucleotide synthesis and adenosine function .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may have good bioavailability, as it can effectively interact with its targets within cells .
Result of Action
The molecular and cellular effects of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine’s action primarily involve changes in nucleoside transport. By inhibiting ENTs, the compound can disrupt normal cellular processes that depend on the transport of nucleosides .
properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMNYVOLTNXXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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